4-Fluoro-3-nitrobenzotrifluoride

Overview

Description

Liquid-Crystalline Properties of Dissymmetric Molecules

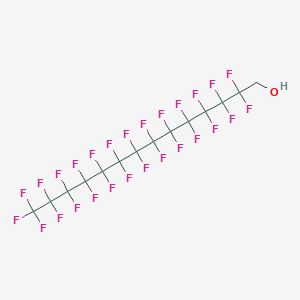

The study of dissymmetric molecules, specifically 4- and 3-[2-(perfluoroalkyl)ethoxy]-substituted nitrobenzenes and benzonitriles, has revealed significant smectic properties, which are a type of liquid crystal phase. These properties were characterized by X-ray diffraction, showing a partially interdigitated bilayer arrangement in the smectic A phase and a layer spacing of two times the calculated molecular length in the smectic B phase. The molecular arrangements are influenced by both fluorophilic and polar interactions .

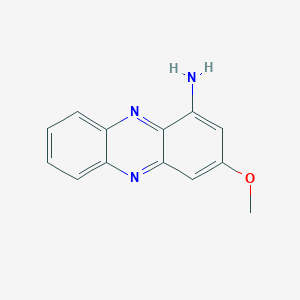

Synthesis of Heterocyclic Scaffolds

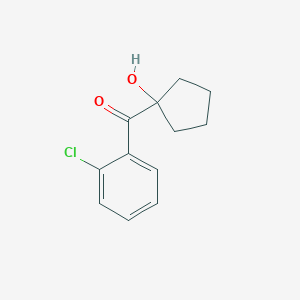

4-Chloro-2-fluoro-5-nitrobenzoic acid has been identified as a versatile building block for the synthesis of various heterocyclic compounds. The paper discusses its use in solid-phase synthesis to create diverse libraries of nitrogenous heterocycles, which are crucial in drug discovery. The synthesis involves immobilization on Rink resin, chlorine substitution, nitro group reduction, and cyclization to yield benzimidazoles, benzotriazoles, quinoxalinones, benzodiazepinediones, and succinimides. However, the paper also notes limitations, including an unsuccessful attempt to synthesize an 8-membered benzodiazocine cycle .

Fluorinated Benzimidazole-Substituted Nitronyl Nitroxides

A series of fluorinated benzimidazole-substituted nitronyl nitroxides were synthesized and structurally confirmed through single-crystal X-ray diffraction. The study found that the magnetic properties of these compounds are influenced by the type of hydrogen bonding within the crystal structure. The introduction of fluorine atoms into the benzene ring significantly increases the acidity of the paramagnets, which is important for their redox properties. The paper also discusses the correlation between experimental redox potentials and quantum chemical calculations .

Continuous-Flow Synthesis of 5-Fluoro-2-Nitrobenzotrifluoride

The synthesis of 5-fluoro-2-nitrobenzotrifluoride was achieved using a continuous-flow millireactor system, which offers improved safety and efficiency compared to traditional batch reactors. The study evaluated the process safety and mass transfer limitations, optimizing operational conditions such as the composition of the mixed acid, molar ratio, residence time, and temperature. This method is beneficial for the commercial manufacturing of fine chemicals and pharmaceutical intermediates involving nitration .

Synthesis of 3-Fluoro-4-Nitrophenol

The synthesis of 3-fluoro-4-nitrophenol from 2,4-difluoronitrobenzene was studied, focusing on the methoxylation and demethylation steps. The reaction conditions were optimized for the mole ratio of reactants and reaction time. The final product was purified by steam distillation, achieving a yield of 38.7% and a purity of 99.5%. The structure of the synthesized compound was confirmed by IR and ^1HNMR .

Synthesis and Crystal Structures of Fluoro(trifluoroacetato)metallates

A series of fluoro(trifluoroacetato)metallates were synthesized and their crystal structures determined by single-crystal X-ray diffraction. These compounds contain trinuclear complex anions with a three-coordinated F atom at the center, surrounded by Ni(II) or Co(II) atoms. The metal atoms are linked by bridging trifluoroacetate groups, with the oxygen atoms of axial CF3COOH molecules completing the octahedral coordination environment. This study provides insight into the structural similarities with other trinuclear 3d metal oxo carboxylate complexes .

Scientific Research Applications

Synthesis and Chemical Reactivity

Synthesis Protocols and Process Efficiency 5-fluoro-2-nitrobenzotrifluoride, a compound structurally similar to 4-Fluoro-3-nitrobenzotrifluoride, was synthesized efficiently in a continuous-flow millireactor. The process exhibited enhanced control over impurities and higher efficiency due to improved mass and heat transfer rates, making it advantageous for commercial manufacturing of fine chemicals and pharmaceutical intermediates involving nitration (Chen et al., 2020).

Chemical Reactions and Mobility The mobility of nitro and fluoro substituents in compounds similar to 4-Fluoro-3-nitrobenzotrifluoride, such as 1,3-dinitro- and 1-fluoro-3-nitrobenzenes, and 3,5-dinitro- and 3-fluoro-5-nitrobenzotrifluorides, was studied. These studies revealed unique dependences of activation enthalpy (ΔΔH≠) on activation entropy (ΔΔS≠) and Gibbs free energy (ΔΔG≠), providing insights into the selectivity of reactions involving charged O- and S-nucleophiles (Khalfina & Vlasov, 2007).

Material Science and Analytical Applications

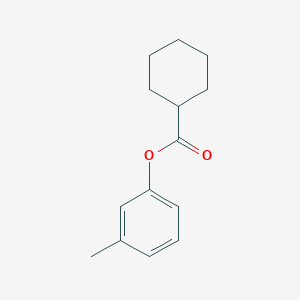

Functionalization of Silica Particles Silica particles were functionalized using nucleophilic aromatic substitution reactions of fluoronitro-substituted aromatic compounds, including 4-Fluoro-3-nitrobenzotrifluoride derivatives. This method allowed the incorporation of primary amino and chromophoric groups into silica particles, demonstrating the compound's potential in material science and sensor technology (Roth et al., 2006).

Analytical Detection of Amino Acids 7-Fluoro-4-nitrobenzo-2-oxa-1,3-diazole, a compound related to 4-Fluoro-3-nitrobenzotrifluoride, was used as a labeling reagent for high-performance liquid chromatography of amino acids. This application underlines the potential of fluoronitrobenzotrifluoride derivatives in sensitive and specific detection methods in analytical chemistry (Watanabe & Imai, 1981).

Applications in Organic Synthesis and Medicinal Chemistry

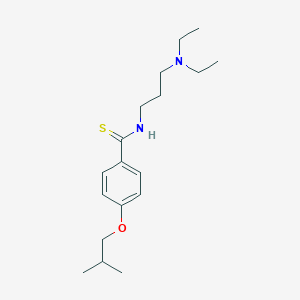

Herbicide Synthesis A compound structurally related to 4-Fluoro-3-nitrobenzotrifluoride was used in the synthetic process of the herbicide Beflubutamid, demonstrating the role of such compounds in the synthesis of agricultural chemicals (Huan-you, 2012).

Solid-Phase Synthesis of Heterocycles 4-Fluoro-3-nitrobenzoic acid, closely related to the compound , was used in the solid-phase synthesis of various heterocycles, highlighting the versatility of 4-Fluoro-3-nitrobenzotrifluoride derivatives in generating diverse molecular scaffolds, crucial for drug discovery and medicinal chemistry (Lee, Murray, & Rivero, 1997).

Safety And Hazards

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, skin irritant, eye irritant, and may cause respiratory irritation . Safety measures include avoiding heat, sparks, open flames, and ensuring good ventilation .

properties

IUPAC Name |

1-fluoro-2-nitro-4-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F4NO2/c8-5-2-1-4(7(9,10)11)3-6(5)12(13)14/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLDFCCHSOZWKAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F4NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5073169 | |

| Record name | Benzene, 1-fluoro-2-nitro-4-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5073169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Fluoro-3-nitrobenzotrifluoride | |

CAS RN |

367-86-2 | |

| Record name | 4-Fluoro-3-nitrobenzotrifluoride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=367-86-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluoro-3-nitrobenzotrifluoride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000367862 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 367-86-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10303 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-fluoro-2-nitro-4-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5073169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-nitro-α,α,α,4-tetrafluorotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.093 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Fluoro-3-nitrobenzotrifluoride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SFN4U7RYL9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

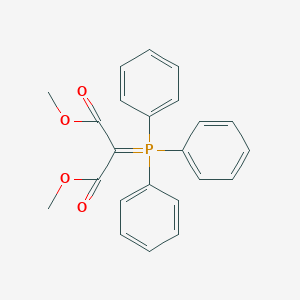

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-(Hydroxymethyl)-2-nitrophenyl]methanol](/img/structure/B105568.png)

![(4a,6a-dimethyltetrahydro-2H-1,4-dioxa-6b-azacyclopenta[cd]pentalen-2a(3H)-yl)methanol](/img/structure/B105576.png)

![8-Methoxy-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B105588.png)